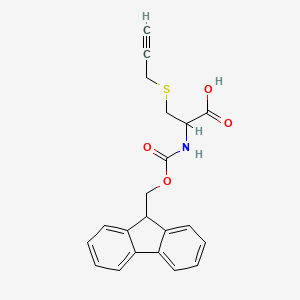

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid

Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a propargyl thioether (prop-2-ynylsulfanyl) substituent at the β-carbon (Figure 1). The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions . The (R)-configuration at the α-carbon designates this compound as a D-amino acid derivative, which is less common in nature but increasingly explored for its enhanced metabolic stability and unique conformational properties in peptide design . The propargyl thioether moiety introduces alkyne functionality, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or material functionalization .

This compound’s structural features make it valuable in:

- Peptide engineering: Incorporation of non-natural amino acids to modulate peptide stability and activity.

- Bioconjugation: Alkyne groups facilitate covalent attachment to azide-containing biomolecules or surfaces.

- Chemical biology: Probing sulfur-mediated interactions or redox processes due to the thioether linkage.

Properties

Molecular Formula |

C21H19NO4S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |

InChI Key |

OUPLWOYUYWTFRA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:

Starting Material: The synthesis begins with a suitable amino acid precursor.

Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Propargylation: The introduction of the propargylsulfanyl group is carried out through nucleophilic substitution reactions. This involves reacting the protected amino acid with propargyl bromide in the presence of a base like potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods: Industrial production of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often employed to streamline the synthesis and ensure consistency.

Types of Reactions:

Oxidation: The propargylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide.

Substitution: The propargyl group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Piperidine in dimethylformamide.

Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products:

Sulfoxides and sulfones: from oxidation.

Deprotected amino acids: from reduction.

Triazoles: from click chemistry reactions.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid is in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound can serve as a cysteine derivative that introduces a sulfanyl group, which can be crucial for disulfide bond formation in peptides.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides containing cysteine residues. |

| Disulfide Bond Formation | Facilitates the formation of disulfide bonds, enhancing peptide stability. |

Drug Development

The unique structure of this compound allows it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of cysteine have been studied for their potential in targeting cancer cells due to their ability to induce apoptosis.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cysteine, including those related to (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid, showed promising results in inhibiting tumor growth in vitro and in vivo.

Bioconjugation Techniques

The sulfanyl group present in this compound can be utilized for bioconjugation techniques, where it can react with various electrophiles to form stable conjugates. This property is particularly useful in the development of targeted drug delivery systems and imaging agents.

| Bioconjugation Technique | Description |

|---|---|

| Targeted Drug Delivery | Conjugation with antibodies for selective delivery to tumors. |

| Imaging Agents | Used in the design of radiolabeled compounds for imaging. |

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The propargylsulfanyl group provides a handle for further functionalization, allowing for the introduction of additional chemical groups or labels. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid with structurally analogous Fmoc-protected amino acids, highlighting key differences in substituents, molecular properties, and applications.

Key Research Findings and Structural Insights

Reactivity and Functionalization

- Propargyl Thioether vs. Disulfides: The propargyl thioether in the target compound exhibits greater stability compared to disulfide-containing analogs (e.g., (2R)-3-(Ethyldisulfanyl)-2-Fmoc-propanoic acid), which are prone to reduction in biological environments . This stability is critical for applications requiring prolonged chemical integrity.

- Click Chemistry Utility: The alkyne group enables efficient conjugation with azides, as demonstrated in NMR studies of related compounds (e.g., (R)-2-Fmoc-amino-3-allyloxy-thioether propanoic acid) .

Analytical Characterization

- Purity and Stability: High-performance liquid chromatography (HPLC) data for (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid confirm >99% purity, ensuring reliability in synthetic workflows .

- Structural Confirmation : ¹H and ¹³C NMR spectroscopy (e.g., ) are routinely employed to verify the stereochemistry and functional group integrity of these compounds .

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid, commonly referred to as Fmoc-Cys(Prop-2-ynyl)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propargylsulfanyl moiety. This compound is notable for its applications in peptide synthesis and potential biological activities.

- Molecular Formula : C21H19NO4S

- Molar Mass : 381.44 g/mol

- CAS Number : 1354752-76-3

Biological Activity Overview

The biological activity of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid is assessed through various bioassays. Its structure suggests several potential interactions with biological macromolecules, including proteins and nucleic acids. The presence of the Fmoc group indicates its utility in peptide synthesis, while the propargylsulfanyl group may impart unique reactivity profiles.

The compound's biological effects are likely mediated through:

- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex peptides.

- Biochemical Pathways : As an amino acid derivative, it can influence various metabolic pathways, potentially affecting anabolic hormone secretion and muscle metabolism.

Case Studies and Research Findings

- Peptide Synthesis Applications : Research has shown that derivatives like Fmoc-Cys(Prop-2-ynyl)-OH are effective in synthesizing cyclic peptides due to their stable protective groups, which allow for multiple coupling reactions without premature deprotection .

- Biological Assays : In vitro studies have demonstrated that compounds similar to Fmoc-Cys(Prop-2-ynyl)-OH can enhance the secretion of anabolic hormones and improve exercise performance by acting as ergogenic aids .

- Structural Analyses : Structural studies indicate that the propargylsulfanyl group can interact with thiol-containing biomolecules, potentially leading to novel therapeutic applications in targeting redox-sensitive pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-Cysteine | C15H17NO4S | Standard amino acid used in peptide synthesis |

| Propargylamine | C3H5N | Known for its role in click chemistry |

| Butyric Acid | C4H8O2 | Naturally occurring fatty acid with health benefits |

Q & A

Q. What are the recommended synthesis and purification protocols for (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is synthesized via Fmoc-based SPPS. The Fmoc group protects the amine during coupling, while the prop-2-ynylsulfanyl moiety requires inert conditions (argon/nitrogen) to prevent oxidation. Coupling reagents like HBTU or DIC/HOBt are used in DMF. Purification involves reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to isolate ≥95% purity. Characterization via LC-MS (ESI+) confirms molecular weight ([M+H]+ expected ~450–500 Da) and NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store desiccated at –20°C under argon to prevent moisture absorption (hygroscopic Fmoc group) and oxidation of the thioether/alkyne groups. Solutions in DMF or DMSO should be prepared fresh and used within 24 hours. Long-term storage in amber vials with molecular sieves is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Purity assessment (≥95%) using a C18 column with UV detection at 265 nm (Fmoc absorption).

- Mass Spectrometry : ESI-MS to confirm [M+H]+ and detect side products (e.g., oxidation of sulfur).

- NMR : 1H/13C NMR in DMSO-d6 to verify stereochemistry (2R configuration) and absence of impurities (e.g., δ 4.3–4.5 ppm for Fmoc-CH2) .

Q. What safety precautions are necessary when working with this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. While acute toxicity data are limited (oral/dermal LD50 uncharacterized), treat it as a Category 4 hazard (irritant). Avoid inhalation; use respiratory protection if handling powders. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and consulting a poison control center .

Q. How does the prop-2-ynylsulfanyl group influence peptide solubility and reactivity?

- Methodological Answer : The alkyne group enables click chemistry (e.g., CuAAC with azides for bioconjugation), while the thioether enhances hydrophobicity. Solubility is limited in aqueous buffers; use DMSO or THF for stock solutions. Reactivity with oxidizing agents (e.g., H2O2) may form sulfoxides, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. What strategies prevent undesired side reactions of the prop-2-ynylsulfanyl group during peptide elongation?

- Methodological Answer :

Q. How can researchers resolve contradictions in reported stability data under basic conditions?

- Methodological Answer : Conflicting data may arise from solvent/base combinations. Test stability by incubating the compound in 20% piperidine/DMF (simulating SPPS deprotection). LC-MS analysis every 5 minutes reveals degradation kinetics. If >10% degradation occurs within 10 min, switch to milder bases (e.g., 2% DBU in DMF) .

Q. What computational methods predict the compound’s reactivity in novel peptide ligation strategies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for alkyne-thiol interactions. Molecular dynamics simulations (AMBER) assess conformational stability in peptide backbones. Validate predictions with kinetic studies (stopped-flow spectroscopy) .

Q. How does the stereochemistry (2R configuration) affect enzymatic recognition in peptide substrates?

Q. What are the limitations of using this compound in click chemistry applications?

- Methodological Answer :

- Copper Toxicity : CuAAC requires Cu(I), which may denature peptides. Use BTTAA ligand for biocompatible conditions.

- Steric Hindrance : Bulky Fmoc groups reduce alkyne accessibility. Optimize reaction time (2–4 hr) and temperature (25–37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.